5-(2,3-Dimethoxybenzoyl)-2-methylpyridine 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187164-89-1
VCID: VC2991963
InChI: InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3
SMILES: CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine

CAS No.: 1187164-89-1

Cat. No.: VC2991963

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine - 1187164-89-1

Specification

CAS No. 1187164-89-1
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name (2,3-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3
Standard InChI Key AHOUVYMYNMLONV-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Canonical SMILES CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC

Introduction

Chemical Identity and Structure

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is identified by the CAS registry number 1187164-89-1 . The compound belongs to several important chemical classifications:

  • Heterocyclic compounds (specifically pyridines)

  • Ketones (containing a carbonyl group)

  • Ethers (containing methoxy groups)

  • Polyphenolic derivatives

The molecular structure consists of a 2-methylpyridine ring with a 2,3-dimethoxybenzoyl group attached at the 5-position. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological activity.

Structural Features

The key structural elements of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine include:

  • A pyridine ring with a methyl substituent at position 2

  • A carbonyl (ketone) group connecting the pyridine and benzene rings

  • A benzene ring with methoxy groups at positions 2 and 3

These structural features create a molecule with both electron-rich and electron-deficient regions, contributing to its chemical versatility and potential for various applications.

Physical and Chemical Properties

Basic Properties

The following table summarizes the basic physical and chemical properties of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine:

PropertyValue
Molecular FormulaC₁₅H₁₅NO₃
Molecular Weight257.28 g/mol
Physical StateSolid (at standard conditions)
CAS Number1187164-89-1

Chemical Reactivity

The chemical reactivity of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine is largely determined by its functional groups:

  • The pyridine nitrogen can act as a base or nucleophile in chemical reactions

  • The carbonyl group can participate in nucleophilic addition reactions

  • The methoxy groups can engage in hydrogen bonding and influence electron distribution

These properties make 5-(2,3-dimethoxybenzoyl)-2-methylpyridine potentially useful as a building block in organic synthesis, particularly for the development of more complex heterocyclic compounds.

Comparison with Similar Compounds

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is one of several dimethoxybenzoylmethylpyridine isomers. Understanding its relationship to these similar compounds provides context for its potential properties and applications.

Structural Comparison Table

CompoundCAS NumberStructural DifferencesKey Features
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine1187164-89-1Methoxy groups at 2,3-positions; methyl at pyridine 2-positionTarget compound of this article
5-(2,6-Dimethoxybenzoyl)-2-methylpyridine1187167-87-8Methoxy groups at 2,6-positions; methyl at pyridine 2-positionDifferent methoxy positioning creates distinct electronic properties
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine39574-39-5Methoxy groups at 3,4-positions; different attachment point of pyridine and methyl groupReversal of connectivity between rings affects reactivity
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine1187169-19-2Methoxy groups at 2,5-positions; carbonyl attached to pyridine 4-positionDifferent connectivity affects electron distribution

Structure-Activity Relationships

Research on related compounds suggests that the positioning of methoxy substituents significantly impacts biological activity. For instance, structure-activity analysis of related compounds reveals that "mono-or di-methoxy substitution at the phenyl ring resulted in lower anti-proliferative activity, while methoxy substitutions at the phenyl ring enhanced iron chelation efficacy" . This suggests that the specific arrangement of methoxy groups in 5-(2,3-dimethoxybenzoyl)-2-methylpyridine might confer unique biological properties compared to its structural isomers.

Analytical Characterization

The characterization of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine typically involves various analytical techniques to confirm its structure and purity.

Common Analytical Methods

Based on standard practices for similar compounds, 5-(2,3-dimethoxybenzoyl)-2-methylpyridine would likely be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR to analyze proton environments

    • ¹³C NMR to confirm carbon framework

  • Mass Spectrometry

    • To determine molecular weight and fragmentation pattern

  • Infrared Spectroscopy

    • To identify functional groups, particularly the carbonyl and ether moieties

  • X-ray Crystallography

    • For definitive confirmation of three-dimensional structure

Future Research Directions

The current understanding of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine reveals several promising areas for future investigation:

Structure-Activity Relationship Studies

Further research could explore how the specific positioning of functional groups in 5-(2,3-dimethoxybenzoyl)-2-methylpyridine influences its biological activity compared to related isomers. Research on similar compounds has shown that "the BpT analogues incorporating electron-donating substituents on the pyridine and phenyl rings of the BpT scaffold... represent the first attempts to modify the pyridine ring of these thiosemicarbazones" .

Synthetic Methodology Development

Development of efficient and scalable synthetic routes specifically optimized for 5-(2,3-dimethoxybenzoyl)-2-methylpyridine would facilitate its broader application in research and development.

Biological Activity Screening

Comprehensive screening of 5-(2,3-dimethoxybenzoyl)-2-methylpyridine for potential biological activities would help identify promising therapeutic applications.

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